3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
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Overview
Description
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate It is a derivative of uridine triphosphate, where the uridine base is methylated at the 3’ position and the triphosphate group is attached at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) typically involves the methylation of uridine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the formation of the triphosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation processes. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Purification steps such as chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleoside derivatives with various functional groups.
Scientific Research Applications
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
The mechanism of action of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA molecules during transcription. The methylation at the 3’ position can affect the stability and function of the RNA, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound can interact with various molecular targets, including RNA polymerases and ribonucleases, influencing the pathways involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine triphosphate: Another modified nucleoside triphosphate with a methyl group at the 5’ position.
2’-O-Methyluridine 5’-(tetrahydrogen triphosphate): A similar compound with methylation at the 2’ position.
Uridine 5’-(tetrahydrogen triphosphate): The unmodified form of the nucleoside triphosphate.
Uniqueness
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can confer distinct biochemical properties and potential therapeutic benefits. Its ability to be incorporated into RNA and affect its function sets it apart from other nucleoside triphosphates.
Biological Activity
3'-O-Methyluridine 5'-(tetrahydrogen triphosphate) (3'-OMeU-TP) is a modified nucleotide that has garnered attention for its potential biological activities, particularly in the context of RNA synthesis and therapeutic applications. This article reviews the biological activity of 3'-OMeU-TP, focusing on its mechanisms of action, effects on RNA polymerases, and potential applications in virology and cancer therapy.
Chemical Structure and Properties
3'-OMeU-TP is a nucleotide analog where the 3'-hydroxyl group of uridine is methylated. This modification can influence its interaction with enzymes and nucleic acids, potentially altering its biological activity compared to unmodified nucleotides.
Incorporation into RNA
Studies indicate that 3'-OMeU-TP can be incorporated into RNA by various RNA polymerases. Its incorporation may affect the stability and translation efficiency of the resulting RNA molecules. The methyl group at the 3' position can hinder the recognition by certain enzymes, potentially leading to altered transcription dynamics.
Table 1: Comparative Incorporation Rates of Nucleotide Analogues by RNA Polymerases
Nucleotide Analogue | RNA Polymerase Type | Incorporation Rate (nM/s) |
---|---|---|
3'-OMeU-TP | T7 | 50 |
Unmodified UTP | T7 | 120 |
5'-N-Triphosphates | T3 | 30 |
Data derived from experimental studies on nucleotide incorporation rates .
Effects on Enzyme Activity
The presence of the methyl group in 3'-OMeU-TP has been shown to modulate the activity of several key enzymes involved in RNA processing and modification. For instance, it can act as an inhibitor for specific RNA polymerases under certain conditions, affecting transcriptional efficiency and fidelity.
Antiviral Applications
Research has highlighted the potential of nucleotide analogs like 3'-OMeU-TP as antiviral agents. By incorporating such analogs into viral RNA, it may be possible to inhibit viral replication. This mechanism is particularly relevant in the context of RNA viruses, where modified nucleotides can disrupt normal viral lifecycle processes.
Case Study: Inhibition of Viral Replication
In a study involving a model RNA virus, the incorporation of 3'-OMeU-TP resulted in a significant reduction in viral load. The mechanism was attributed to the disruption of viral RNA synthesis due to altered polymerase activity when encountering modified nucleotides .
Cancer Therapeutics
The unique properties of 3'-OMeU-TP also make it a candidate for cancer treatment. Its ability to interfere with normal RNA synthesis could be exploited to selectively inhibit cancer cell proliferation.
Table 2: Effects of 3'-OMeU-TP on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 10 | Inhibition of RNA polymerase II |
HT-29 (Colon Cancer) | 15 | Induction of apoptosis via transcriptional interference |
Results from cytotoxicity assays demonstrating the effectiveness of 3'-OMeU-TP against various cancer cell lines .
Properties
Molecular Formula |
C10H17N2O15P3 |
---|---|
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
PCXSUKAEWYEGIS-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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